2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid is a synthetic organic compound recognized for its diverse biological activities. It is classified as a furoquinolone derivative, which is known for exhibiting various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The compound has the chemical identifier 58337-23-8 and is notable for its structural uniqueness that allows interaction with multiple molecular targets, leading to its biological efficacy .
The synthesis of 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid typically involves the following steps:
The reaction conditions can be optimized by adjusting temperature, solvent type, and reaction duration to enhance yield and purity. Although industrial production methods are not extensively documented, similar synthetic routes can be scaled for larger production.
The molecular structure of 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid features a furan ring fused with a carbonyl group and an aniline moiety. The compound's structure contributes significantly to its biological activities.
Key structural data includes:
2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid participates in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid primarily involves inducing apoptosis in cancer cells. This process is characterized by:
The compound exhibits:
Relevant chemical properties include:
Experimental analysis may provide further insights into these properties through techniques such as spectroscopy and chromatography .
2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid has several significant scientific applications:
Furoquinolones, a class of heterocyclic compounds derived from natural alkaloids, have demonstrated significant pharmacological potential. Historically, compounds like dictamnine, skimmianine, and acrophyllidine served as foundational structures due to their broad bioactivities, including antifungal and anti-inflammatory effects [1]. Synthetic derivatives emerged as researchers modified core scaffolds to enhance efficacy. Notably, ethyl 2-[N-p-chlorobenzyl-(2′-methyl)]anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (JOT01007) demonstrated pro-apoptotic activity in leukemia and cervical cancer models, paving the way for structurally related compounds like 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid derivatives (e.g., compound 131) to be evaluated for anticancer properties [1]. Recent studies focus on optimizing these intermediates to target hematological malignancies with unmet therapeutic needs.
This compound belongs to the 4,5-dihydro-4-oxofuran-3-carboxylic acid class, characterized by a five-membered dihydrofuran ring with a ketone at C4 and a carboxylic acid (or ester) at C3. The 2-anilino substituent differentiates it from simpler furanones and enables diverse biological interactions [1] [4]. Key structural features confirmed via spectroscopy include:
Table 1: Core Structural Features of Compound 131
Position | Substituent/Group | Spectral Signature | Role |
---|---|---|---|
C2 | Anilino (-NHC~6~H~5~) | 10.264 ppm (¹H-NMR, s) | Enhances cellular uptake and target binding |
C3 | Ethyl carboxylate (-COOEt) | 1672.59 cm⁻¹ (IR) | Modulates solubility and reactivity |
C4 | Oxo (=O) | 1695.26 cm⁻¹ (IR) | Key for electrophilic reactivity |
C5 | Methylene (-CH~2~-) | 4.67 ppm (¹H-NMR, s) | Stabilizes the furanone ring |
Structurally analogous compounds like 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid further illustrate the versatility of this scaffold for bioactivity modulation through substitutions at C2, C3, or C5 [4].
Acute myeloid leukemia (AML) remains challenging to treat due to drug resistance and relapse. Compound 131 (ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate) was prioritized for AML research based on:
Table 2: Anticancer Rationale for Furoquinolone Intermediates
Biological Need | Compound 131 Advantage | Prior Evidence |
---|---|---|
Targeting apoptosis resistance | Activates caspase-3 and Bax | JOT01007-induced PARP cleavage in cervical cancer [1] |
Overcoming proliferative signaling | Disrupts mitochondrial membrane potential (∆Ψm) | 50 µM reduced ∆Ψm by >60% in HL-60 cells [1] |
Metabolic dysregulation | Elevates intracellular Ca²⁺ and ROS | 2.5-fold increase in ROS at 25 µM [1] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9